molecular formula C13H15N3OS3 B2702459 (4-Methyl-1,2,3-thiadiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705218-01-4

(4-Methyl-1,2,3-thiadiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2702459
CAS RN: 1705218-01-4
M. Wt: 325.46
InChI Key: FMCIGGMJQAXDRL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains the 1,2,3-thiadiazole moiety . This moiety is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 1,3,4-thiadiazoles, are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Research has demonstrated the synthesis and antitumor activity of thiadiazole derivatives, including compounds similar to the one , showing inhibitory effects on the growth of a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Spectral Characterization and Antibacterial Activity

  • Novel compounds with thiadiazole and thiophene units have been synthesized and characterized, showing potential for antibacterial activity through structural optimization and molecular docking studies (Shahana & Yardily, 2020).

Structural Analysis and Biological Activity

  • The structural analysis of similar thiadiazole derivatives has been conducted, indicating their potential for fungicidal activity through the observation of weak hydrogen bonds and π-π stacking interactions, contributing to their biological activity (Wu, 2013).

Molecular Aggregation and Material Applications

  • Studies on thiadiazole derivatives have also explored their solvent effects on molecular aggregation, which could have implications for their use in materials science, particularly in organic electronics and fluorescent materials (Matwijczuk et al., 2016).

Dyeing Performance and Chemical Characterization

  • Thiadiazole derivatives have been synthesized and evaluated for their dyeing performance on nylon fabric, showcasing their utility in the development of new dye materials (Malik et al., 2018).

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS3/c1-9-12(20-15-14-9)13(17)16-5-4-11(19-8-6-16)10-3-2-7-18-10/h2-3,7,11H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCIGGMJQAXDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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